molecular formula C18H16Br2N2O5 B11551446 methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11551446
M. Wt: 500.1 g/mol
InChI Key: MHBBKLQTPCAGIQ-ZVBGSRNCSA-N
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Description

Methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound that features a benzoate ester, a hydrazone linkage, and multiple halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2,4-dibromo-6-methoxyphenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Esterification: The intermediate is then reacted with methyl 4-formylbenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.

    Industry: Used in the production of advanced materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes, potentially inhibiting their activity. The aromatic rings and halogen atoms can also interact with cellular membranes, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(E)-{2-[(2,4-dichloro-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate: Similar structure but with chlorine atoms instead of bromine.

    Methyl 4-[(E)-{2-[(2,4-difluoro-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

Methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H16Br2N2O5

Molecular Weight

500.1 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16Br2N2O5/c1-25-15-8-13(19)7-14(20)17(15)27-10-16(23)22-21-9-11-3-5-12(6-4-11)18(24)26-2/h3-9H,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

MHBBKLQTPCAGIQ-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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